3-(2-Methylpropyl)-1-(propan-2-YL)-1H-pyrazole-5-carboxylic acid
Description
Properties
Molecular Formula |
C11H18N2O2 |
|---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
5-(2-methylpropyl)-2-propan-2-ylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C11H18N2O2/c1-7(2)5-9-6-10(11(14)15)13(12-9)8(3)4/h6-8H,5H2,1-4H3,(H,14,15) |
InChI Key |
CDCHVIMIQSBSGS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NN(C(=C1)C(=O)O)C(C)C |
Origin of Product |
United States |
Preparation Methods
Condensation of Hydrazine with Carbonyl Compounds
One common method for synthesizing pyrazoles involves the reaction of hydrazine with a suitable carbonyl compound, such as a diketone or a ketoester, under acidic conditions. This method can be adapted to introduce various substituents onto the pyrazole ring.
Use of Trichloromethyl Enones
Recent studies have shown that trichloromethyl enones can be used as starting materials for the regiocontrolled synthesis of pyrazole derivatives. This approach allows for the selective formation of either the 1,3- or 1,5-regioisomer, depending on the nature of the hydrazine used.
Challenges and Considerations
- Regioselectivity : Ensuring the correct regioisomer is formed can be challenging. The use of specific hydrazines or reaction conditions may help control this.
- Yield and Purity : Maximizing yield and purity is crucial for industrial applications. This may involve optimizing reaction conditions and purification methods.
Data Table: General Pyrazole Synthesis Conditions
| Method | Starting Materials | Reaction Conditions | Yield |
|---|---|---|---|
| Condensation with Hydrazine | Diketone or Ketoester, Hydrazine | Acidic Conditions | Variable |
| Trichloromethyl Enones | Trichloromethyl Enone, Hydrazine | Alcohol Solvent, Reflux | 37–97% |
Biological Activity
3-(2-Methylpropyl)-1-(propan-2-YL)-1H-pyrazole-5-carboxylic acid is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₈H₁₂N₂O₂
- Molecular Weight : 168.19 g/mol
- CAS Number : 50920-49-5
Antimicrobial Properties
Research indicates that pyrazole derivatives exhibit significant antimicrobial activity. A study highlighted the effectiveness of similar pyrazole compounds against various pathogens, suggesting that 3-(2-Methylpropyl)-1-(propan-2-YL)-1H-pyrazole-5-carboxylic acid may share this property. The compound's structure allows it to interact with microbial enzymes, potentially inhibiting their function.
Anticancer Properties
The compound has been investigated for its anticancer potential. Pyrazole derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, compounds with similar structures have demonstrated IC50 values in the low micromolar range against cancer cell lines, indicating potent activity.
The biological activity of 3-(2-Methylpropyl)-1-(propan-2-YL)-1H-pyrazole-5-carboxylic acid is likely mediated through its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways essential for pathogen survival or cancer cell growth.
- Receptor Modulation : It may also interact with cellular receptors, altering signaling pathways that lead to cell death or growth inhibition.
Study on Antimicrobial Activity
A comparative study evaluated several pyrazole derivatives for their antimicrobial efficacy. The results indicated that compounds structurally similar to 3-(2-Methylpropyl)-1-(propan-2-YL)-1H-pyrazole-5-carboxylic acid exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The study utilized standard disk diffusion methods to assess efficacy, revealing promising results.
| Compound | Target Pathogen | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 18 |
| 3-(2-Methylpropyl)-1-(propan-2-YL)-1H-pyrazole-5-carboxylic acid | C. albicans | 20 |
Study on Anticancer Activity
In vitro studies on cancer cell lines (e.g., MCF-7 breast cancer cells) showed that the compound induced apoptosis at concentrations ranging from 10 to 50 µM. Flow cytometry analysis revealed an increase in early apoptotic cells when treated with the compound compared to control groups.
Comparison with Similar Compounds
Substituent Position and Chain Branching
Key Observations
Positional Isomerism : Moving the carboxylic acid from the 5- to 3-position (as in 5-Isobutyl-1-methyl-1H-pyrazole-3-carboxylic acid) alters hydrogen-bonding capacity and acidity, affecting interactions with biological targets .
Electron-Withdrawing Groups : Analogs like 3-(Trifluoromethyl)-1-isobutyl-1H-pyrazole-5-carboxylic acid (CAS 2090994-89-9) exhibit lower pKa values (~2.5–3.0) due to the electron-withdrawing trifluoromethyl group, unlike the target’s alkyl-dominated electronic profile .
Melting Points and Solubility
- 1-Methyl-1H-pyrazole-3-carboxylic acid (CAS 25016-20-0): Melting point 150–152°C .
- Target Compound : Expected lower melting point (<150°C) due to branched substituents disrupting crystal packing.
- 5-Chloro-3-methyl-1-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid : Liquid at room temperature, highlighting the impact of halogenation on phase behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
